2-Bromo-4-hydroxy-5-nitrobenzaldehyde
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Overview
Description
2-Bromo-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO4. It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hydroxy-5-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-bromo-4-hydroxybenzaldehyde, followed by careful control of reaction conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Bromo-4-hydroxy-5-nitrobenzoic acid.
Reduction: 2-Bromo-4-hydroxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-hydroxy-5-nitrobenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The bromine and hydroxyl groups contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity .
Comparison with Similar Compounds
- 2-Bromo-5-nitrobenzaldehyde
- 4-Bromo-2-hydroxybenzaldehyde
- 5-Hydroxy-2-nitrobenzaldehyde
Comparison: 2-Bromo-4-hydroxy-5-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns compared to its analogs. The combination of these functional groups allows for specific applications in synthesis and biological studies that are not as effectively achieved with similar compounds .
Properties
Molecular Formula |
C7H4BrNO4 |
---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
2-bromo-4-hydroxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4BrNO4/c8-5-2-7(11)6(9(12)13)1-4(5)3-10/h1-3,11H |
InChI Key |
NOACZFDLZCTONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)Br)C=O |
Origin of Product |
United States |
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